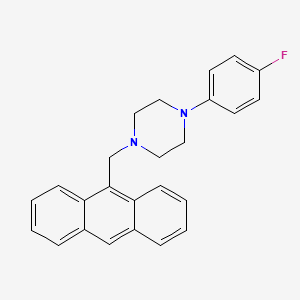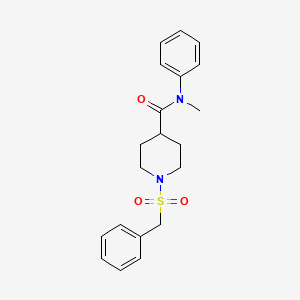![molecular formula C10H4N8OS B5047109 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene](/img/structure/B5047109.png)
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene is a complex macrocyclic compound characterized by its unique structure that includes multiple heteroatoms such as oxygen, sulfur, and nitrogen. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene typically involves multi-step organic synthesis techniques. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often include the use of catalysts, such as nickel or palladium, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to manage the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Nickel, palladium
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Applications De Recherche Scientifique
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems, particularly in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind selectively to specific sites, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,8,11-tetraoxa/thia/selenacyclotetradecane
- 1,5,9,13-tetraoxa/thia/selenacyclohexadecane
- 1-oxa-4,7,10-triazacyclopentadecane-3,11-dione
- 1-thia-4,7,10-triazacyclododecane-3,11-dione
Uniqueness
Compared to these similar compounds, 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene stands out due to its highly complex and rigid structure, which provides enhanced stability and selectivity in forming metal complexes. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
Propriétés
IUPAC Name |
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N8OS/c1-2-4-6(18-20-17-4)5-3(1)11-7-8(12-5)14-10-9(13-7)15-19-16-10/h1-2H,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBFFFLWWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1NC4=NC5=NON=C5N=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B5047032.png)


![ethyl 5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5047050.png)
![N-ethyl-N-(3-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5047063.png)


![1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B5047097.png)
![[1-(Pyridin-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B5047104.png)
![N-benzyl-N-[3-(benzyloxy)-4-methoxybenzyl]-2-phenylethanamine](/img/structure/B5047108.png)
![1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5047111.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide](/img/structure/B5047126.png)
![methyl 4-[({[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}amino)methyl]benzoate](/img/structure/B5047131.png)
![N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide](/img/structure/B5047138.png)
